2-hydroxy-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a complex organic compound belonging to the class of hydrazones. Hydrazones are known for their versatile synthesis, novel structural features, and superior metal chelating ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antioxidant, and anticancer agent.
Materials Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and materials science.
Industrial Chemistry: The compound’s metal chelating properties make it useful in various industrial processes, including as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in cells, leading to antimicrobial or anticancer effects . The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is unique due to its specific structural features, which include a pyrazole ring and multiple hydroxyl groups. These features contribute to its enhanced metal chelating ability and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H16N4O3/c1-12-15(18(25)22(21-12)13-7-3-2-4-8-13)11-19-20-17(24)14-9-5-6-10-16(14)23/h2-11,21,23H,1H3,(H,20,24)/b19-11+ |
InChI Key |
GWMDMKUUVXSTQB-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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